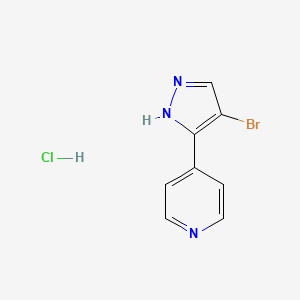

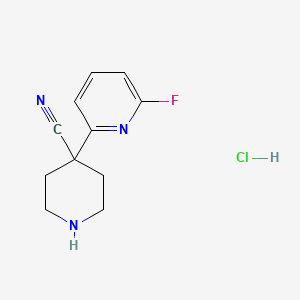

![molecular formula C12H24Cl2N2 B1440391 3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1185301-89-6](/img/structure/B1440391.png)

3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride

Übersicht

Beschreibung

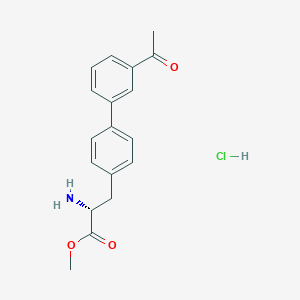

“3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride” is a chemical compound with the linear formula C6H14Cl2N2 .

Synthesis Analysis

The synthesis of similar compounds, such as 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones, has been reported through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry .

Molecular Structure Analysis

The geometric structure calculations of similar compounds, such as bicyclo[3.2.1]octane derivatives, were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels . The results show that the density and detonation properties always increase with the number of nitro groups and aza nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions of similar compounds, such as bicyclo[3.2.1]octane derivatives, were investigated on the basis of DFT calculations . The relationship between the structures and the properties were discussed in detail .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Synthesis and Conformational Analysis : Research has focused on synthesizing and analyzing the structure and conformation of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and its corresponding N-endo-methyl quaternary derivatives. These compounds exhibit preferred conformations in solution, significant for understanding their chemical behavior (Izquierdo et al., 1991).

- Structural and Spectroscopic Studies : Various azabicyclospirohydantoins, including 3-alkyl-3-azabicyclo[3.2.1]octane derivatives, have been studied through IR, Raman, and X-ray spectroscopy, shedding light on their unique hydrogen bonding characteristics and molecular structures (Bellanato et al., 1980).

Chemical Reactivity and Synthesis

- Oxidative Reactions : Research on the oxidative reactions of azines, particularly focusing on the synthesis and molecular structures of various derivatives of piperidino dioxane and 3-oxa-7-azabicyclo[3.3.1]nonane, highlights the chemical reactivity of these compounds (Soldatenkov et al., 2004).

- Radical Translocation Reactions : The synthesis of bridged azabicyclic compounds using radical translocation reactions of certain piperidines has been a focus, illustrating the potential for creating novel molecular structures (Ikeda et al., 1996).

Medicinal Chemistry Applications

- Analgesic Activity : Some esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8(α and β)-ols have been synthesized and studied for their potential analgesic activity. Particularly, 8β-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane demonstrated significant analgesic activity in preclinical tests (Iriepa & Bellanato, 2014).

Antibacterial Applications

- Quinolone Antibacterials : Research has been conducted on the preparation and activity of various quinolone antibacterial agents, including those with a 3-amino-8-azabicyclo[3.2.1]octane structure, demonstrating promising antibacterial activity against various organisms (Kiely et al., 1991).

Safety And Hazards

The safety data sheet for a similar compound, “8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride”, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

3-piperidin-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2.2ClH/c1-2-6-14(7-3-1)12-8-10-4-5-11(9-12)13-10;;/h10-13H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEDBWAKOJNQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CC3CCC(C2)N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

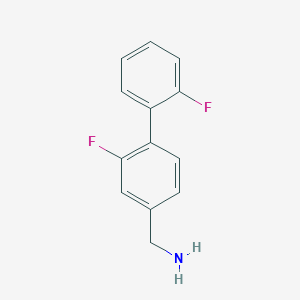

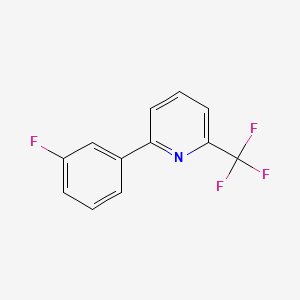

![(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1440308.png)

![Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate](/img/structure/B1440322.png)